molecular formula C8H15N B13214091 5-Ethyl-6-azabicyclo[3.2.0]heptane

5-Ethyl-6-azabicyclo[3.2.0]heptane

Cat. No.: B13214091
M. Wt: 125.21 g/mol
InChI Key: HHYYXMPZJJLJSJ-UHFFFAOYSA-N
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Description

5-Ethyl-6-azabicyclo[320]heptane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the [3+2] cycloaddition of 2,3-disubstituted cyclobutenones with azomethine ylide precursors. This reaction is typically catalyzed by silver and proceeds with high enantioselectivity, yielding the desired azabicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially leading to different bicyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-Ethyl-6-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-azabicyclo[3.2.0]heptane is unique due to its specific ring structure and the position of the nitrogen atom. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

5-ethyl-6-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C8H15N/c1-2-8-5-3-4-7(8)6-9-8/h7,9H,2-6H2,1H3

InChI Key

HHYYXMPZJJLJSJ-UHFFFAOYSA-N

Canonical SMILES

CCC12CCCC1CN2

Origin of Product

United States

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